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molecular formula C8H9NO3 B174648 N,2-dihydroxy-4-methylbenzamide CAS No. 158671-29-5

N,2-dihydroxy-4-methylbenzamide

Cat. No. B174648
M. Wt: 167.16 g/mol
InChI Key: GWUYSOZDSVVSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772285B2

Procedure details

9.05 g of hydroxylamine hydrochloride was dissolved in 84 mL of methanol, to which 40.64 g of a 28% solution of sodium methoxide in methanol was added at room temperature, and then this mixture was stirred for 10 minutes. Then, 21 mL of a solution of 7.00 g of methyl 2-hydroxy-4-methylsalicylate in methanol was added dropwise to the reaction mixture, which was stirred for one hour at room temperature and then another four hours while heating it under reflux. The reaction mixture was added to water, and adjusted to pH 5 with 6M hydrochloric acid, and then resultant precipitate was filtered out thereof. The resultant solid was washed with water and diisopropyl ether successively to yield 5.95 g of N,2-dihydroxy-4-methylbenzamide as light yellow solid.
Quantity
9.05 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
methyl 2-hydroxy-4-methylsalicylate
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[OH:4][C:5]1(O)[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][CH:6]1[C:7](OC)=[O:8].O.Cl>CO.C[O-].[Na+]>[OH:3][NH:2][C:7](=[O:8])[C:6]1[CH:11]=[CH:12][C:13]([CH3:15])=[CH:14][C:5]=1[OH:4] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
9.05 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
84 mL
Type
solvent
Smiles
CO
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
21 mL
Type
reactant
Smiles
Name
methyl 2-hydroxy-4-methylsalicylate
Quantity
7 g
Type
reactant
Smiles
OC1(C(C(=O)OC)C=CC(=C1)C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
this mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
STIRRING
Type
STIRRING
Details
was stirred for one hour at room temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
another four hours while heating it
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
resultant precipitate was filtered out thereof
WASH
Type
WASH
Details
The resultant solid was washed with water and diisopropyl ether successively

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ONC(C1=C(C=C(C=C1)C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.95 g
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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